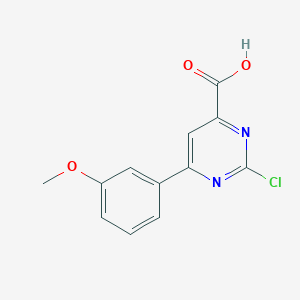
(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This specific compound features a benzyloxy group, a fluorine atom, and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Phenols: Formed from the oxidation of the boronic acid group.
Amines: Formed from the substitution of the fluorine atom with amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medical research, this compound can be used to develop boron-containing drugs. Boronic acids have shown potential in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique functional groups allow for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of an enzyme and prevent its activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Benzyloxy)phenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)boronic acid is unique due to the combination of its functional groups. The presence of the benzyloxy, fluorine, and methoxy groups provides distinct chemical properties, such as increased reactivity and specificity in binding interactions. This makes it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H14BFO4 |
|---|---|
Molekulargewicht |
276.07 g/mol |
IUPAC-Name |
(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BFO4/c1-19-11-7-8-12(14(16)13(11)15(17)18)20-9-10-5-3-2-4-6-10/h2-8,17-18H,9H2,1H3 |
InChI-Schlüssel |
FGNSPUOLEKSJNR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




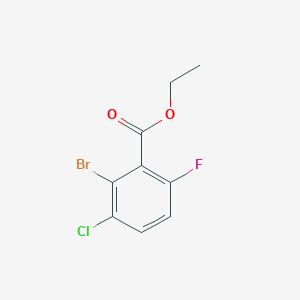


![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)

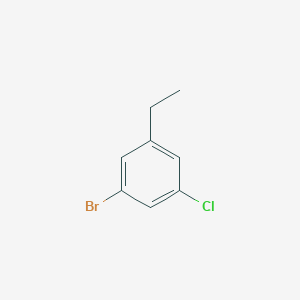
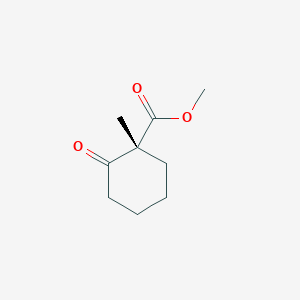

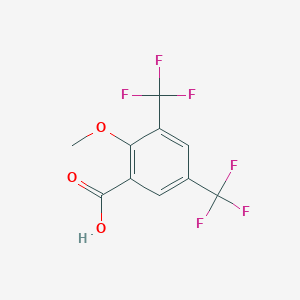
![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
